molecular formula C15H9NO3S B15012531 (2Z)-2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one

Katalognummer: B15012531
Molekulargewicht: 283.3 g/mol
InChI-Schlüssel: YLKDLJHTBANTDU-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound features a nitrobenzylidene group attached to the benzothiophene core, which can impart unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 3-nitrobenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (2Z)-2-(3-Aminobenzylidene)-1-benzothiophen-3(2H)-one.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

    Oxidation: Oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of (2Z)-2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2Z)-2-(3-Nitrobenzylidene)-1-indanone: Similar structure with an indanone core instead of benzothiophene.

    (2Z)-2-(3-Nitrobenzylidene)-1-tetralone: Similar structure with a tetralone core.

    (2Z)-2-(3-Nitrobenzylidene)-1-benzofuran-3(2H)-one: Similar structure with a benzofuran core.

Uniqueness

(2Z)-2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one is unique due to the presence of the benzothiophene core, which can impart different electronic and steric properties compared to similar compounds with different cores

Eigenschaften

Molekularformel

C15H9NO3S

Molekulargewicht

283.3 g/mol

IUPAC-Name

(2Z)-2-[(3-nitrophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H9NO3S/c17-15-12-6-1-2-7-13(12)20-14(15)9-10-4-3-5-11(8-10)16(18)19/h1-9H/b14-9-

InChI-Schlüssel

YLKDLJHTBANTDU-ZROIWOOFSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/S2

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.